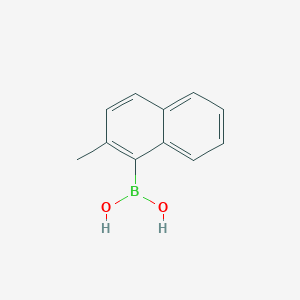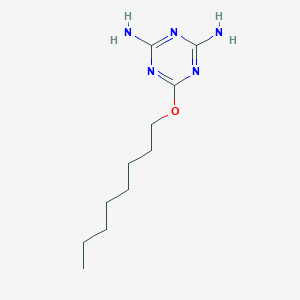
6-(Octyloxy)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess unique properties that make it useful in various applications, including the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the inhibition of DNA synthesis in cancer cells. This compound targets the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting this enzyme, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine prevents the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine has also been found to possess other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties that can be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Octyloxy)-1,3,5-triazine-2,4-diamine in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as to develop new chemotherapeutic agents. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 6-(Octyloxy)-1,3,5-triazine-2,4-diamine. One area of focus is the development of new drugs based on this compound. Researchers are exploring the potential of modifying the structure of this compound to enhance its activity and reduce its toxicity. Additionally, studies are being conducted to investigate the potential of this compound in other areas, such as the treatment of inflammatory conditions and neurodegenerative diseases.
Conclusion:
In conclusion, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a compound with significant potential in the field of scientific research. This compound exhibits potent antitumor activity and possesses other biochemical and physiological effects that make it useful in various applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new directions for its development and use.
Synthesemethoden
The synthesis of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with octanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(Octyloxy)-1,3,5-triazine-2,4-diamine has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on this compound is its use in the development of new drugs. Studies have shown that this compound exhibits potent antitumor activity and can be used as a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
19619-58-0 |
|---|---|
Produktname |
6-(Octyloxy)-1,3,5-triazine-2,4-diamine |
Molekularformel |
C11H21N5O |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
6-octoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |
InChI-Schlüssel |
IRHDBABFPRZYDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Andere CAS-Nummern |
19619-58-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



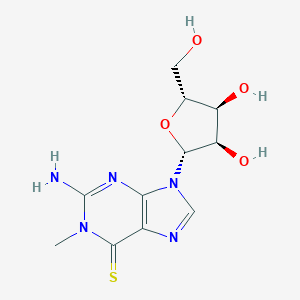
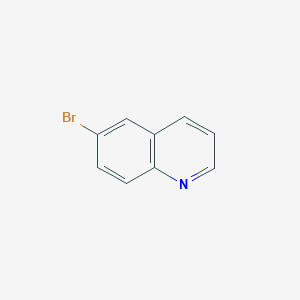
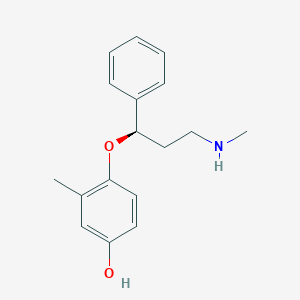

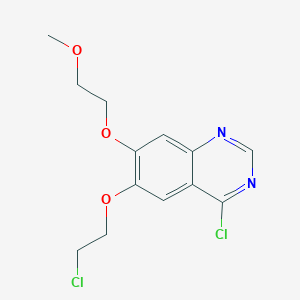
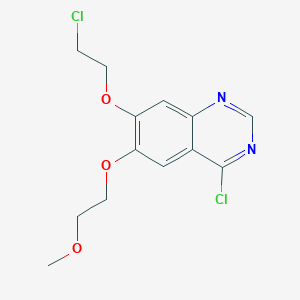
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)
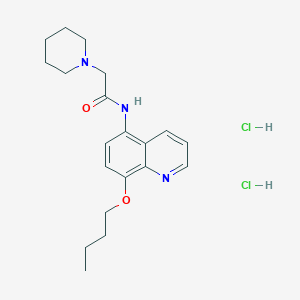
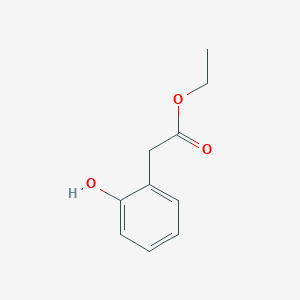
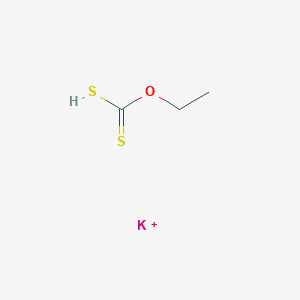
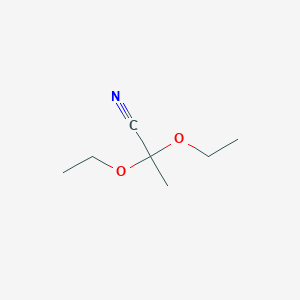
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
